molecular formula C18H29N5O2 B5102135 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine

4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine

Cat. No. B5102135
M. Wt: 347.5 g/mol
InChI Key: ZSYJMMYPDPCICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a unique molecule with a complex structure that has the potential to be used in various fields of research. In

Mechanism of Action

The mechanism of action of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the progression of various diseases. It has also been found to have anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine have been extensively studied. It has been found to have a positive effect on the immune system, reducing inflammation and oxidative stress. It has also been found to have a protective effect on the brain, reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine in lab experiments include its high purity and yield. It is also a versatile molecule that can be used in various fields of research. The limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine. One potential direction is the development of new drugs and drug delivery systems that incorporate this molecule. Another direction is the study of the mechanism of action of this compound to better understand its potential uses in the treatment of various diseases. Additionally, there is a need for further research into the synthesis method of this compound to optimize its yield and purity.

Synthesis Methods

The synthesis of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine is a complex process that involves several steps. The first step involves the reaction of cyclohexyl isocyanate with sodium azide to form 1-cyclohexyl-1H-1,2,3-triazole. In the second step, 1-cyclohexyl-1H-1,2,3-triazole is reacted with piperidine and morpholine to form 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine. The synthesis method of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

The 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine has been extensively studied for its potential use in various fields of scientific research. It has been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new drugs and drug delivery systems.

properties

IUPAC Name

(1-cyclohexyltriazol-4-yl)-(4-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c24-18(17-14-23(20-19-17)16-4-2-1-3-5-16)22-8-6-15(7-9-22)21-10-12-25-13-11-21/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYJMMYPDPCICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.